molecular formula C16H17ClN2O3 B13877171 ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate

Cat. No.: B13877171
M. Wt: 320.77 g/mol
InChI Key: WRNXLOSNYYSKEF-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with an appropriate amino compound under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final carbamate compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or other derivatives.

Scientific Research Applications

Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-phenyl carbamate: Another carbamate with similar structural features but different biological activities.

    4-chlorophenyl carbamate: Shares the chlorophenyl group but differs in the amino and ethyl groups.

Uniqueness

Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C16H17ClN2O3/c1-2-21-16(20)19-15-8-7-13(9-14(15)18)22-10-11-3-5-12(17)6-4-11/h3-9H,2,10,18H2,1H3,(H,19,20)

InChI Key

WRNXLOSNYYSKEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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